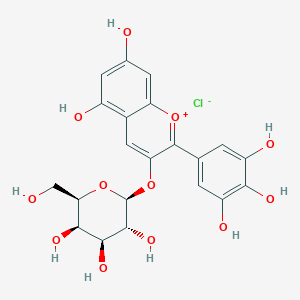

Delphinidin 3-galactoside

Vue d'ensemble

Description

La Delphinidine-3-O-galactoside (chlorure) est une anthocyane, un type de pigment hydrosoluble présent dans les plantes. Elle est responsable de la coloration violette de divers fruits et légumes, tels que les baies, les aubergines et l’hibiscus. Ce composé est une forme glycosidique de la delphinidine, où la partie sucre est le galactose. La delphinidine-3-O-galactoside (chlorure) est connue pour ses propriétés antioxydantes et antimicrobiennes .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La delphinidine-3-O-galactoside (chlorure) peut être synthétisée par la biosynthèse de l’acide p-coumarique et de l’acide malonique. Le processus implique la formation de la delphinidine, qui est ensuite glycosylée pour former la delphinidine-3-O-galactoside .

Méthodes de production industrielle : La production industrielle de la delphinidine-3-O-galactoside (chlorure) implique généralement l’extraction à partir de sources naturelles, telles que la farine de blé. Le processus d’extraction comprend l’extraction par solvant, la purification et la cristallisation pour obtenir le composé pur .

Analyse Des Réactions Chimiques

Types de réactions : La delphinidine-3-O-galactoside (chlorure) subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles tels que les ions hydroxyde.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut conduire à la formation de quinones, tandis que la réduction peut produire les alcools correspondants .

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Chemical Structure : D3G is a water-soluble flavonoid characterized by its glycosidic bond with galactose, which enhances its bioavailability compared to other anthocyanins.

Mechanism of Action :

- Cellular Signaling : D3G modulates several signaling pathways, notably the MAPK pathway and the NF-κB pathway, which are crucial for regulating inflammation and apoptosis in cancer cells .

- Antioxidant Activity : It exhibits potent antioxidant properties, scavenging free radicals and reducing oxidative stress .

- Anti-inflammatory Effects : D3G has been shown to inhibit pro-inflammatory cytokines and enzymes, contributing to its anti-inflammatory effects .

Cancer Research

D3G demonstrates promising anticancer properties through various mechanisms:

- Apoptosis Induction : In prostate cancer cells (LNCaP), D3G promotes p53-mediated apoptosis by decreasing histone deacetylase (HDAC) activity and enhancing p53 acetylation. This leads to reduced cell proliferation and tumor growth in vivo .

- Inhibition of Tumor Growth : Studies indicate that D3G significantly reduces tumor size in animal models without causing toxicity .

| Study Type | Cell Line | Treatment | Key Findings |

|---|---|---|---|

| In vitro | LNCaP | D3G (10-100 μM) | Induces apoptosis via p53 activation |

| In vivo | Mice | D3G (2 mg/animal) | Decreases tumor size, no toxicity observed |

Neuroprotective Effects

D3G's ability to cross the blood-brain barrier suggests potential applications in neuroprotection:

- Protection Against Oxidative Stress : D3G protects neuronal cells from oxidative damage induced by various stressors, potentially benefiting neurodegenerative diseases .

Cardiovascular Health

D3G exhibits cardioprotective effects by:

- Reducing Lipid Peroxidation : It helps lower oxidative stress markers in cardiovascular tissues, thereby protecting against heart disease .

Natural Colorant

D3G is utilized as a natural dye in the food industry due to its vibrant color and stability under various pH conditions. It provides a safer alternative to synthetic dyes.

Antioxidant in Food Preservation

As a natural antioxidant, D3G can enhance the shelf life of food products by preventing oxidative spoilage .

Case Study 1: Anticancer Effects in Prostate Cancer

A study demonstrated that D3G treatment led to significant reductions in tumor size and weight in mice models of prostate cancer. The treatment also resulted in decreased levels of NF-κB proteins associated with tumor growth .

Case Study 2: Neuroprotective Properties

Research indicated that D3G pre-treatment significantly reduced neuronal cell death caused by oxidative stress, suggesting its potential role in treating neurodegenerative diseases like Alzheimer's .

Comparison with Related Compounds

| Compound | Bioavailability | Antioxidant Activity | Unique Features |

|---|---|---|---|

| Delphinidin 3-galactoside | High | Strong | Superior BBB penetration |

| Delphinidin 3-glucoside | Moderate | Moderate | Commonly found in berries |

| Delphinidin 3-rutinoside | Low | Moderate | Less studied |

Mécanisme D'action

La delphinidine-3-O-galactoside (chlorure) exerce ses effets principalement par son activité antioxydante. Elle piège les espèces réactives de l’oxygène (ERO) en raison de la présence de plusieurs groupes hydroxyle. Cette activité contribue à protéger les cellules des dommages oxydatifs. Le composé interagit également avec diverses cibles moléculaires et voies impliquées dans l’inflammation et le cancer .

Composés similaires :

- Delphinidine-3-O-glucoside

- Delphinidine-3-O-rutinoside

- Delphinidine-3-O-sambubioside

- Delphinidine-3-O-arabinoside

Comparaison : La delphinidine-3-O-galactoside (chlorure) est unique en raison de sa partie sucre spécifique, le galactose. Cette différence structurelle peut influencer sa biodisponibilité et son activité biologique. Par exemple, la présence de galactose peut améliorer sa solubilité et sa stabilité par rapport à d’autres formes glycosidiques .

Comparaison Avec Des Composés Similaires

- Delphinidin-3-O-glucoside

- Delphinidin-3-O-rutinoside

- Delphinidin-3-O-sambubioside

- Delphinidin-3-O-arabinoside

Comparison: Delphinidin-3-O-galactoside (chloride) is unique due to its specific sugar moiety, galactose. This structural difference can influence its bioavailability and biological activity. For instance, the presence of galactose may enhance its solubility and stability compared to other glycosidic forms .

Activité Biologique

Delphinidin 3-galactoside (Dp3Ga) is an anthocyanin, a type of flavonoid pigment found in various plants, particularly in fruits and flowers. This compound is noted for its vibrant color and has garnered attention for its potential health benefits due to its biological activities. This article explores the biological activity of Dp3Ga, focusing on its antioxidant, anti-inflammatory, antitumor, and other pharmacological properties, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a galactose sugar moiety attached to the delphinidin backbone. Its chemical structure can be represented as follows:

The presence of hydroxyl groups in its structure contributes to its antioxidant properties, allowing it to donate hydrogen atoms and neutralize free radicals.

Antioxidant Activity

Numerous studies have demonstrated the antioxidant capabilities of Dp3Ga. It acts primarily through three mechanisms: hydrogen atom donation, electron transfer to free radicals, and structural modification of reactive species.

- Study Findings : A study indicated that delphinidin derivatives, including Dp3Ga, showed significant free radical scavenging activity, which was attributed to their ability to donate hydrogen atoms effectively .

- Mechanism : The antioxidant activity is enhanced by the presence of multiple hydroxyl groups in the anthocyanin structure, which stabilize free radicals through resonance .

Anti-Inflammatory Effects

This compound has also been implicated in anti-inflammatory processes:

- TNF-α Signaling Inhibition : Research has shown that Dp3Ga can inhibit tumor necrosis factor-alpha (TNF-α) signaling pathways. This inhibition may reduce inflammation by preventing the activation of downstream transcription factors such as NF-kB and AP-1 .

- Case Study : In vitro studies demonstrated that Dp3Ga significantly reduced pro-inflammatory cytokine levels in macrophage cell lines exposed to lipopolysaccharides (LPS), suggesting a protective role against inflammation-related diseases .

Antitumor Activity

The potential antitumor effects of Dp3Ga have been explored in various cancer models:

- Mechanism of Action : Dp3Ga has been shown to induce apoptosis in cancer cells through the activation of caspase pathways while reducing cell proliferation by modulating cell cycle regulators .

- Research Evidence : In a study involving human breast cancer cells (MCF-7), treatment with Dp3Ga resulted in a dose-dependent decrease in cell viability, indicating its potential as a chemopreventive agent .

Other Biological Activities

Beyond its antioxidant and anti-inflammatory properties, Dp3Ga exhibits several additional biological activities:

- Antimicrobial Activity : Some studies suggest that Dp3Ga possesses antimicrobial properties against various pathogens, including bacteria and fungi .

- Neuroprotective Effects : Emerging research indicates that Dp3Ga may provide neuroprotection by reducing oxidative stress in neuronal cells, which could be beneficial in neurodegenerative diseases like Alzheimer's .

Data Summary Table

The following table summarizes key findings regarding the biological activities of this compound:

Propriétés

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O12.ClH/c22-6-15-17(28)18(29)19(30)21(33-15)32-14-5-9-10(24)3-8(23)4-13(9)31-20(14)7-1-11(25)16(27)12(26)2-7;/h1-5,15,17-19,21-22,28-30H,6H2,(H4-,23,24,25,26,27);1H/t15-,17+,18+,19-,21-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJWIIMLSNZOCBP-KGDMUXNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28500-00-7 | |

| Record name | Delphinidin galactoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028500007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DELPHINIDIN 3-GALACTOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5I4811UJHV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.